4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a trifluoroethyl group, a thiadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, followed by the introduction of the trifluoroethyl group and the carboxamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoroethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets and the pathways they are involved in.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and trifluoroethyl-containing molecules. Examples include:
- 2-methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid .
- 4-hydroxy-2-quinolones .
Uniqueness
The uniqueness of 4-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2,3-thiadiazole-5-carboxamide lies in its specific combination of functional groups and its potential applications in various fields. Its trifluoroethyl group imparts unique chemical properties, while the thiadiazole ring contributes to its biological activity.
Properties
IUPAC Name |
4-methyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-8-12(24-21-20-8)13(23)19-10-4-2-9(3-5-10)6-11(22)18-7-14(15,16)17/h2-5H,6-7H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEBLIJRHHCRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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